2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by further functionalization to introduce the pentyl and propanamide groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to specific sites on proteins, altering their function and leading to various biological effects. Additionally, the compound’s ability to donate electrons makes it a potent electron donor, which can influence redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-phenylbenzimidazole: Known for its anticancer properties.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline: Used in electronic devices as a dopant.
Uniqueness
2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide is unique due to its specific functional groups that enhance its solubility and reactivity. The presence of the pentyl group increases its hydrophobicity, making it more suitable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C19H29N3O |
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Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-5-6-9-14-22-16-11-8-7-10-15(16)21-17(22)12-13-20-18(23)19(2,3)4/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,20,23) |
InChI Key |
LFCGCMODMJQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C |
Origin of Product |
United States |
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